Cas no 117417-64-8 (Ageliferin)

Ageliferin structure
Ageliferin structure
Product Name:Ageliferin
CAS-nummer:117417-64-8
MF:C22H24Br2N10O2
MW:620.299760818481
CID:2007245
PubChem ID:11192871
Update Time:2025-04-21

Ageliferin Chemische en fysische eigenschappen

Naam en identificatie

    • Ageliferin
    • N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide
    • (-)-Nagelamide E
    • CHEMBL1187442
    • 117417-64-8
    • Q4691976
    • DTXSID40457473
    • CHEMBL1162471
    • N-[[(5S,6R,7S)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide
    • 1H-Pyrrole-2-carboxamide, N-(((5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-5-((((4-bromo-1H-pyrrol-2-yl)carbonyl)amino)methyl)-4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methyl)-4-bromo-
    • P4YF5N7VXX
    • UNII-P4YF5N7VXX
    • nagelamide E
    • (+)-Ageliferine
    • N-(((5S,6R,7R)-2-Amino-7-(2-amino-1H-imidazol-5-yl)-5-((((4-bromo-1H-pyrrol-2-yl)carbonyl)amino)methyl)-4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methyl)-4-bromo-1H-pyrrole-2-carboxamide
    • N-(((5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-(((4-bromo-1H-pyrrole-2-carbonyl)amino)methyl)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methyl)-4-bromo-1H-pyrrole-2-carboxamide
    • N-(((5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-(((4-bromo-1H-pyrrole-2-carbonyl)amino)methyl)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methyl)-4-bromo-1H-pyrrole-2-carboxamide
    • N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide
    • DTXCID30408292
    • Inchi: 1S/C22H24Br2N10O2/c23-10-2-14(27-5-10)19(35)29-4-9-1-13-18(34-22(26)32-13)17(16-8-31-21(25)33-16)12(9)7-30-20(36)15-3-11(24)6-28-15/h2-3,5-6,8-9,12,17,27-28H,1,4,7H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t9?,12-,17+/m1/s1
    • InChI-sleutel: DMMLTRAQSJWUHT-WGVNFEHHSA-N
    • LACHT: BrC1=CNC(=C1)C(NC[C@H]1[C@@H](C2=CN=C(N)N2)C2=C(CC1CNC(C1=CC(=CN1)Br)=O)NC(N)=N2)=O

Berekende eigenschappen

  • Exacte massa: 620.04300g/mol
  • Monoisotopische massa: 618.04505g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 7
  • Complexiteit: 811
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 199Ų
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd